molecular formula C6H9NOS B2503179 4-(Methoxymethyl)-2-methyl-1,3-thiazole CAS No. 478031-96-8

4-(Methoxymethyl)-2-methyl-1,3-thiazole

Cat. No.: B2503179
CAS No.: 478031-96-8
M. Wt: 143.2
InChI Key: FCYNHRFLXBYSAQ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their biological activity and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 4-position. The reaction typically proceeds as follows:

    Starting Materials: 2-methylthiazole, formaldehyde, methanol.

    Reaction Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux temperature.

    Procedure: The mixture of 2-methylthiazole, formaldehyde, and methanol is heated under reflux in the presence of an acidic catalyst. The reaction is monitored until the desired product is formed, followed by purification through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

4-(Methoxymethyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxymethyl)-2-methyl-1,3-thiazole: Unique due to its specific substitution pattern.

    2-Methylthiazole: Lacks the methoxymethyl group, resulting in different chemical properties.

    4-Methylthiazole: Lacks the methoxymethyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both methoxymethyl and methyl groups, which influence its chemical behavior and potential applications. The combination of these substituents enhances its versatility in various chemical reactions and research applications.

Properties

IUPAC Name

4-(methoxymethyl)-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5-7-6(3-8-2)4-9-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYNHRFLXBYSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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